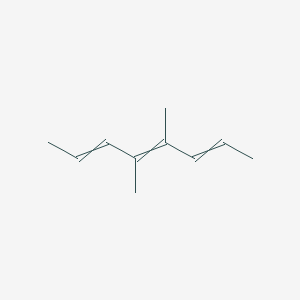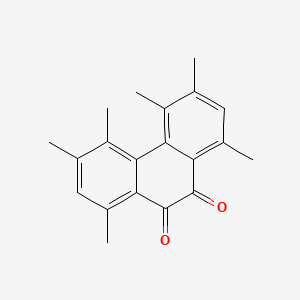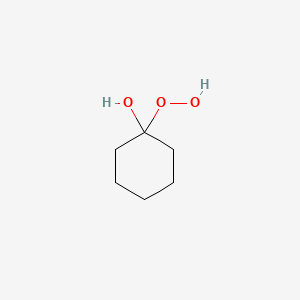
Cyclohexanol, hydroperoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, hydroperoxy- is an organic compound with the formula C₆H₁₁OOH. It is a derivative of cyclohexanol, where a hydroperoxy group (-OOH) replaces one of the hydrogen atoms. This compound is a key intermediate in various chemical processes, particularly in the oxidation of cyclohexane to produce cyclohexanone and cyclohexanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexanol, hydroperoxy- is typically synthesized through the liquid-phase oxidation of cyclohexane. This process involves the use of cobalt or manganese catalysts and air as the oxidizing agent. The reaction conditions usually include temperatures of 423-433 K and pressures of 0.8-1.0 MPa .
Industrial Production Methods: In industrial settings, cyclohexanol, hydroperoxy- is produced as an intermediate during the oxidation of cyclohexane. The process yields a mixture of cyclohexanol and cyclohexanone, commonly referred to as “KA oil” (ketone-alcohol oil). This mixture is then separated through fractional distillation .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexanol, hydroperoxy- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to cyclohexanone and adipic acid.
Reduction: It can be reduced to cyclohexanol.
Substitution: It can react with halogen acids to form cyclohexyl halides.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for the oxidation of cyclohexanol, hydroperoxy- to adipic acid.
Reduction: Lithium aluminium hydride (LiAlH₄) is used for the reduction to cyclohexanol.
Substitution: Halogen acids like HBr are used for the formation of cyclohexyl halides.
Major Products:
Cyclohexanone: Formed through mild oxidation.
Adipic Acid: Formed through further oxidation.
Cyclohexanol: Formed through reduction.
Cyclohexyl Halides: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Cyclohexanol, hydroperoxy- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyclohexanol, hydroperoxy- involves its decomposition via radical and non-radical pathways. The hydroperoxy group (-OOH) can decompose to form alcohol and ketone through the action of alkoxyl, alkyl, and peroxyl radicals. This decomposition is crucial in the oxidation processes where cyclohexanol, hydroperoxy- acts as an intermediate .
Comparación Con Compuestos Similares
Cyclohexanol: A secondary alcohol with the formula C₆H₁₂O.
Cyclohexanone: A ketone with the formula C₆H₁₀O.
Cyclohexyl Hydroperoxide: Another hydroperoxide derivative of cyclohexane.
Uniqueness: Cyclohexanol, hydroperoxy- is unique due to its dual functionality as both an alcohol and a hydroperoxide. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in various industrial processes .
Propiedades
Número CAS |
114573-51-2 |
|---|---|
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
1-hydroperoxycyclohexan-1-ol |
InChI |
InChI=1S/C6H12O3/c7-6(9-8)4-2-1-3-5-6/h7-8H,1-5H2 |
Clave InChI |
KBTYSDMXRXDGGC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
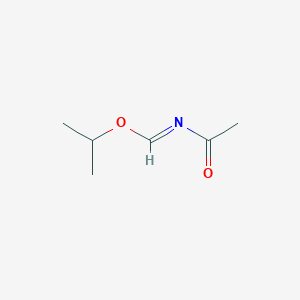
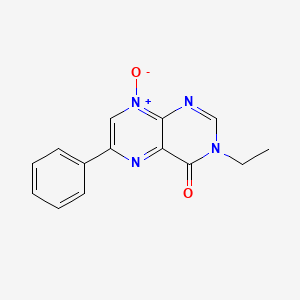
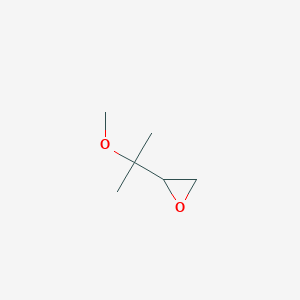
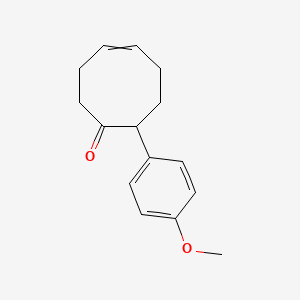
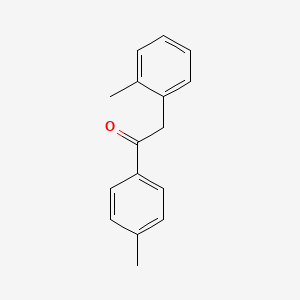
![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)
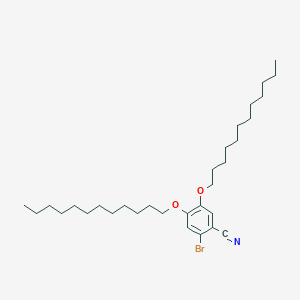
![5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine](/img/structure/B14299353.png)
